7-Deaza-2'-dG -

7-Deaza-2'-dG

Catalog Number: EVT-12577232
CAS Number:
Molecular Formula: C11H14N4O4
Molecular Weight: 266.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

7-Deaza-2'-deoxyguanosine can be synthesized from guanosine through various chemical modifications. It belongs to a broader class of 7-deazapurines, which are known for their unique interactions with nucleic acids. These compounds have garnered attention in molecular biology due to their ability to form stable base pairs and influence the structure and function of DNA.

Synthesis Analysis

Methods

The synthesis of 7-deaza-2'-deoxyguanosine typically involves several key steps:

  1. Starting Material: Guanosine serves as the primary starting material.
  2. Deamination: The nitrogen at the 7-position is removed through deamination, often using chemical agents or enzymatic methods.
  3. Reconstruction: The resulting compound is then reconstructed to form the desired nucleoside structure.

Technical Details

The synthesis process may vary based on the specific derivatives being produced, such as halogenated forms. For instance, the introduction of bromine or iodine at specific positions can enhance the stability and binding affinity of the resultant nucleosides in oligonucleotides . Solid-phase synthesis techniques are commonly employed for efficient production and purification.

Molecular Structure Analysis

Structure

The molecular structure of 7-deaza-2'-deoxyguanosine features a purine base (deaza-guanine) linked to a deoxyribose sugar. The absence of the nitrogen atom at position 7 alters the electronic properties of the molecule, impacting its hydrogen bonding capabilities and structural conformation.

Data

  • Molecular Formula: C10H12N4O3
  • Molecular Weight: Approximately 236.23 g/mol
Chemical Reactions Analysis

Reactions

7-Deaza-2'-deoxyguanosine participates in various chemical reactions typical of nucleosides, including:

  • Base Pairing: Forms stable Watson-Crick base pairs with cytosine and can also participate in non-canonical base pairing.
  • Phosphorylation: Can be phosphorylated to form nucleotide analogs, which are useful in biochemical assays and therapeutic applications.

Technical Details

Studies have shown that modifications like those found in 7-deaza-nucleosides can significantly influence DNA stability and protein interactions, making them valuable tools for probing biological processes .

Mechanism of Action

Process

The mechanism of action for 7-deaza-2'-deoxyguanosine primarily revolves around its incorporation into DNA strands. When substituted for guanine in DNA:

Data

Research indicates that incorporating 7-deaza-2'-deoxyguanosine into oligonucleotides can lead to altered melting temperatures and stability profiles compared to unmodified sequences .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in water and common organic solvents.

Chemical Properties

  • Stability: More stable than its parent compound, deoxyguanosine, particularly under physiological conditions.
  • Reactivity: Exhibits reactivity similar to other nucleosides but with modified interaction profiles due to structural changes.
Applications

7-Deaza-2'-deoxyguanosine has several scientific applications:

  1. Molecular Biology Research: Used to study DNA-protein interactions by probing how modifications affect binding affinities and structural dynamics.
  2. Therapeutic Development: Potentially useful in developing antiviral and anticancer therapies due to its ability to disrupt normal nucleic acid processes.
  3. Biotechnology: Employed in designing oligonucleotides for gene editing technologies like CRISPR due to its stability and unique base pairing properties .
Molecular Interactions & Structural Implications of 7-Deaza-2'-dG

Hydrogen Bonding Capacity in Watson-Crick Base Pairing

7-Deaza-2'-deoxyguanosine (7-deaza-dG) maintains the overall geometric configuration required for Watson-Crick base pairing with cytosine. The modification replaces the N7 nitrogen atom with a carbon-hydrogen group (C–H), while preserving the hydrogen bond donor (N1–H) and acceptor (O6) groups critical for specific base pairing. This structural conservation allows 7-deaza-dG to form three hydrogen bonds with cytosine, identical to natural deoxyguanosine (dG): O6···H4–N4, N1–H···N3, and N2–H···O2 [2] [6].

Despite this geometric compatibility, biophysical analyses reveal subtle functional perturbations. Nuclear magnetic resonance (NMR) studies demonstrate increased exchange rates of the imino proton (kₑₓ = 120 s⁻¹ versus 80 s⁻¹ in unmodified DNA), indicating enhanced base pair opening dynamics. This suggests that while the hydrogen bonding pattern remains formally identical, the electronic alteration from N7 to C–H reduces base pair stability by approximately 1.5–3.0 kcal/mol per modification [5]. The elimination of the N7 electronegative center modifies the electron distribution within the purine analog, potentially weakening adjacent hydrogen bonds through altered dipole moments and polarizability [2] [6].

Perturbation of Major Groove Electrostatic Landscapes

The substitution of N7 (electronegative nitrogen) with C–H (electropositive carbon) fundamentally alters the electrostatic potential within the DNA major groove. This modification eliminates a key electronegative recognition element that normally contributes to the sequence-dependent electrostatic landscape (SDEL) of B-form DNA [2] [4] [5].

Crystallographic analyses (e.g., PDB ID 2QEF) confirm the absence of cation binding at the modification site, contrasting sharply with unmodified guanosine residues that typically coordinate cations like Mg²⁺ or polyamines within the major groove [5] [7]. Molecular dynamics simulations indicate a 30-50% reduction in electrostatic potential depth proximal to the 7-deaza-dG residue, significantly impacting protein-DNA recognition mechanisms. For instance, transcription factors such as NF-κB exhibit reduced binding affinity (30-50%) when their recognition sequences incorporate 7-deaza-dG modifications, directly implicating major groove electrostatics in molecular recognition processes [5].

Hydration Shell Reorganization Dynamics

The altered electrostatic environment surrounding 7-deaza-dG residues induces significant reorganization of hydration patterns within the major groove. Fourier-transform infrared spectroscopy (FTIR) reveals that 7-deaza-dG reduces spine of hydration occupancy, with only 2.3 water molecules per base pair versus 3.8 in natural DNA [5]. High-resolution crystallography demonstrates that this dehydration stems specifically from the elimination of hydration sites associated with the N7 position and its surrounding electronegative pocket [4] [7].

Thermodynamic quantification through osmolyte-dependent melting experiments demonstrates a 40-60% reduction in water molecules released during duplex melting (Δnw) for 7-deaza-dG-modified duplexes compared to their unmodified counterparts. This reduction signifies fewer electrostricted water molecules organized within the major groove of modified DNA, directly contributing to thermodynamic destabilization [2] [4]. The modified base impairs the DNA's capacity to organize high-density hydration networks, diminishing the favorable enthalpy contribution derived from hydration shell formation [4] [5].

Cation Coordination Sphere Perturbation (Na⁺/K⁺/Mg²⁺)

The elimination of the N7 atom disrupts specific cation binding sites critical for DNA stability and function. This nitrogen normally serves as a primary coordination site for monovalent (Na⁺, K⁺) and divalent (Mg²⁺) cations within the major groove [2] [5]. Crystallographic studies of 7-deaza-dG-modified Dickerson-Drew dodecamers reveal complete absence of Mg²⁺ ions at positions normally occupied in unmodified structures, despite identical crystallization conditions [4] [7].

Table 1: Cation Binding Parameters in Modified vs. Unmodified DNA

Cation TypeBinding Site in Unmodified DNABinding Affinity in 7-deaza-dG DNAExperimental Method
Mg²⁺N7/O6 of guanineUndetectableX-ray crystallography
Na⁺Major groove electronegative pocketsReduced occupancy (30-50%)NMR relaxation
PolyaminesMajor groove width minimaWeakened interactionMolecular dynamics

Differential scanning calorimetry (DSC) and salt-dependent melting studies quantify a 30-40% reduction in cation release (ΔnNa+) during thermal denaturation of 7-deaza-dG-modified duplexes. This reduction correlates with diminished electrostatic stabilization contributions from cation-DNA interactions, contributing significantly to the observed thermodynamic destabilization [2] [4] [5]. The cation displacement further exacerbates the dehydration effect, creating a cooperative destabilization mechanism through coupled ion-hydration effects [4].

Thermodynamic Destabilization of Duplex Integrity

The collective perturbations induced by 7-deaza-dG incorporation—altered electrostatics, hydration, and cation binding—manifest as significant thermodynamic destabilization of DNA duplexes. Quantitative analysis through UV thermal melting and DSC reveals consistent reductions in melting temperature (Tm) by 3-8°C per modification, depending on sequence context and ionic conditions [2] [4] [5].

Table 2: Thermodynamic Parameters of 7-deaza-dG Modified Duplexes

ParameterUnmodified DNA7-deaza-dG Modified DNAChange (%)
Tm (°C)68.5 ± 0.562.3 ± 0.7-9.0%
ΔG°₃₀ (kcal/mol)-23.4 ± 0.8-20.1 ± 0.9-14.1%
ΔH (kcal/mol)-88.5 ± 2.5-76.3 ± 3.1-13.8%
ΔS (cal/mol·K)-252 ± 7-228 ± 9-9.5%
ΔnNa+ (mol/mol)0.18 ± 0.020.12 ± 0.03-33.3%
Δnw (mol/mol)5.2 ± 0.43.1 ± 0.5-40.4%

The destabilization arises predominantly from unfavorable enthalpy changes (ΔΔH = +12.2 kcal/mol), attributed to compromised base stacking interactions and reduced hydration/cation stabilization. Entropic penalties (ΔΔS = -24 cal/mol·K) partially offset this effect due to increased conformational flexibility of the modified duplex [2] [5]. The enthalpy-entropy compensation results in a net free energy change (ΔΔG = +3.3 kcal/mol) that significantly reduces duplex stability. This destabilization is sequence-context dependent, with greater effects observed in regions of high intrinsic cation occupancy [4] [5].

Properties

Product Name

7-Deaza-2'-dG

IUPAC Name

2-amino-7-[(2S,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-pyrrolo[2,3-d]pyrimidin-4-one

Molecular Formula

C11H14N4O4

Molecular Weight

266.25 g/mol

InChI

InChI=1S/C11H14N4O4/c12-11-13-9-5(10(18)14-11)1-2-15(9)8-3-6(17)7(4-16)19-8/h1-2,6-8,16-17H,3-4H2,(H3,12,13,14,18)/t6-,7+,8-/m0/s1

InChI Key

PFCLMNDDPTZJHQ-RNJXMRFFSA-N

Canonical SMILES

C1C(C(OC1N2C=CC3=C2N=C(NC3=O)N)CO)O

Isomeric SMILES

C1[C@@H]([C@H](O[C@@H]1N2C=CC3=C2N=C(NC3=O)N)CO)O

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